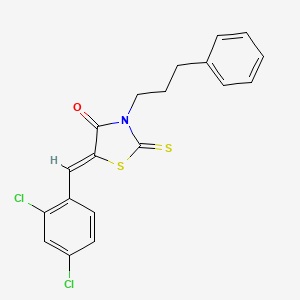![molecular formula C17H21N7OS2 B4573745 2-{[4-(2-methylpropyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4573745.png)
2-{[4-(2-methylpropyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
概要
説明
The compound “2-{[4-(2-methylpropyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide” is a complex organic molecule. It features a triazole ring, a pyridine ring, and a thiadiazole ring, making it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions, receptor binding, or cellular pathways. Its structural features make it a potential candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound could be investigated for its pharmacological properties, including its potential as an antimicrobial, anticancer, or anti-inflammatory agent. Its ability to interact with biological targets makes it a promising lead compound for therapeutic development.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. It may also find use in the production of specialty chemicals or as a catalyst in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazole, pyridine, and thiadiazole intermediates. These intermediates are then coupled through a series of reactions involving sulfanyl and amide bond formations. Common reagents used in these reactions include:
Triazole formation: Using hydrazine derivatives and nitriles under acidic or basic conditions.
Pyridine ring synthesis: Often achieved through cyclization reactions involving aldehydes and ammonia or amines.
Thiadiazole ring formation: Typically involves the reaction of thiosemicarbazides with carbon disulfide or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Utilizing reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions on the pyridine ring could introduce various functional groups.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it could inhibit enzyme activity by binding to the active site, block receptor signaling by acting as an antagonist, or modulate cellular pathways by interacting with key proteins. The exact pathways involved would require detailed biochemical and pharmacological studies.
類似化合物との比較
Similar Compounds
- **2-{[4-(2-methylpropyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its combination of structural features, including the triazole, pyridine, and thiadiazole rings This combination imparts specific chemical and biological properties that distinguish it from other compounds
特性
IUPAC Name |
2-[[4-(2-methylpropyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7OS2/c1-10(2)9-24-14(13-5-7-18-8-6-13)21-23-17(24)26-11(3)15(25)19-16-22-20-12(4)27-16/h5-8,10-11H,9H2,1-4H3,(H,19,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEABTJYUDJSHFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C(C)SC2=NN=C(N2CC(C)C)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-bromophenyl)-2-oxoethyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B4573662.png)
![N~1~-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE](/img/structure/B4573667.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4573673.png)

![2-(6-chloro-1,3-benzodioxol-5-yl)-4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole](/img/structure/B4573675.png)
![N-[2-(cyclohexylsulfanyl)ethyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B4573683.png)
![10-{2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl}-3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4573702.png)
![4-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B4573711.png)

![methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4573723.png)
![N-(4-methyl-3-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4573729.png)
![(5-METHYL-2-THIENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE](/img/structure/B4573735.png)
![5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4573741.png)
![N-(3-methylbutyl)-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4573752.png)
